2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE
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Overview
Description
2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a purine and pyrimidine fused ring system. This compound is known for its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE involves multiple steps. One common method includes the condensation of 1,7-dimethyl-3-methylphenyl-2,4-dioxo-6H-purine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst such as pyridine and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Scientific Research Applications
2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known sedative-hypnotic drug with a similar imidazopyridine structure.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities.
Uniqueness
2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE is unique due to its fused purine-pyrimidine ring system, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-5-4-6-13(7-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCENDBUKXAHNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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